molecular formula C21H24N2O3S B3202506 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide CAS No. 1021210-24-1

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide

Katalognummer B3202506
CAS-Nummer: 1021210-24-1
Molekulargewicht: 384.5 g/mol
InChI-Schlüssel: OLQNTMHVDCLSAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a potent inhibitor of the lysine-specific demethylase 5A (KDM5A), which has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.

Wissenschaftliche Forschungsanwendungen

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide has been shown to be a potent inhibitor of KDM5A, which is a histone demethylase that plays a role in gene expression regulation. KDM5A has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, this compound has potential therapeutic applications in these diseases. Several studies have investigated the use of this compound in cancer treatment. For example, a study by Horton et al. (2016) showed that this compound inhibited the growth of triple-negative breast cancer cells in vitro and in vivo. Another study by Horton et al. (2017) demonstrated that this compound inhibited the growth of acute myeloid leukemia cells in vitro and in vivo. These studies suggest that this compound may be a promising therapeutic agent for cancer treatment.

Wirkmechanismus

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide inhibits KDM5A by binding to its catalytic domain, which prevents the demethylation of histone H3 lysine 4 (H3K4) and leads to an accumulation of H3K4me3. H3K4me3 is a histone modification that is associated with active gene expression. Therefore, this compound leads to an increase in gene expression of KDM5A target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in several studies. A study by Horton et al. (2016) showed that this compound inhibited the growth of triple-negative breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Horton et al. (2017) demonstrated that this compound inhibited the growth of acute myeloid leukemia cells by inducing differentiation and apoptosis. These studies suggest that this compound has anti-cancer effects. In addition, a study by Kruidenier et al. (2012) showed that this compound increased the expression of KDM5A target genes in HeLa cells. This suggests that this compound can modulate gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide is its potency and specificity for KDM5A. This compound has been shown to be a potent inhibitor of KDM5A with an IC50 value of 10 nM (Kruidenier et al., 2012). In addition, this compound has been shown to be selective for KDM5A over other histone demethylases (Kruidenier et al., 2012). However, one limitation of this compound is its solubility. This compound has limited solubility in water, which may limit its use in some experiments.

Zukünftige Richtungen

Several future directions for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide research can be identified. One direction is to investigate the use of this compound in combination with other therapies for cancer treatment. Another direction is to investigate the use of this compound in other diseases, such as neurodegenerative disorders and metabolic disorders. In addition, further studies are needed to investigate the mechanism of action of this compound and its effects on gene expression. Finally, the development of more potent and soluble KDM5A inhibitors may improve the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. This compound inhibits KDM5A by binding to its catalytic domain, which leads to an increase in gene expression of KDM5A target genes. This compound has been shown to have anti-cancer effects and is a potent and selective inhibitor of KDM5A. However, this compound has limited solubility in water, which may limit its use in some experiments. Further research is needed to investigate the therapeutic potential of this compound in various diseases and to develop more potent and soluble KDM5A inhibitors.

Eigenschaften

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15-6-10-19(11-7-15)27(25,26)22-18-9-8-16-12-13-23(20(16)14-18)21(24)17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQNTMHVDCLSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 5
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide
Reactant of Route 6
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-4-methylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.